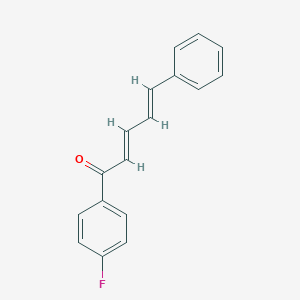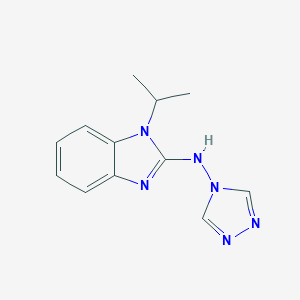
1-(4-Fluorobenzoyl)-4-phenylbutadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzoyl)-4-phenylbutadiene (FBPD) is an organobutadiene compound that has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural elucidation of fluorinated aromatic compounds, indicating their importance in developing new materials and pharmaceuticals. For instance, research on the synthesis and vibrational properties of fluorinated thioureas shows the utility of fluorinated compounds in exploring molecular structures and interactions through X-ray diffraction and vibrational spectroscopy techniques (Saeed et al., 2011). These methods are crucial for understanding the molecular geometry and potential applications of new compounds in various industries.
Material Science Applications
In material science, fluorinated compounds demonstrate significant potential due to their unique properties, such as enhanced stability and modified surface characteristics. The study on the photoresponsive behavior of fluorinated liquid crystals reveals the impact of fluorination on the UV stability and electronic properties of materials (Praveen & Ojha, 2012). These properties are essential for developing advanced materials for optoelectronics and photovoltaics, where stability under UV radiation is critical.
Pharmacological Research
Fluorinated benzothiazoles, closely related to the chemical structure of interest, have been investigated for their antitumor properties, illustrating the role of fluorinated aromatic compounds in medicinal chemistry. The synthesis and in vitro biological evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles show potent cytotoxicity against certain cancer cell lines, highlighting the importance of fluorination in enhancing the pharmaceutical activity of organic molecules (Hutchinson et al., 2001).
Wirkmechanismus
Mode of Action
It’s important to note that the mode of action of a compound refers to how it interacts with its target and the resulting changes that occur. This can include binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
Biochemical pathways refer to a series of chemical reactions occurring within a cell. In each pathway, a principal chemical is modified by chemical reactions, often through a series of several different molecules. Several enzymes can work together to create, modify, and break down molecules into different substances .
Pharmacokinetics
These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can include pH, temperature, presence of other molecules, and cellular location, all of which can impact a drug’s effectiveness .
Eigenschaften
IUPAC Name |
(2E,4E)-1-(4-fluorophenyl)-5-phenylpenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO/c18-16-12-10-15(11-13-16)17(19)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVMWLUMYZPQIR-KBXRYBNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzoyl)-4-phenylbutadiene | |
CAS RN |
99646-84-1 |
Source


|
| Record name | 1-(4-FLUOROPHENYL)-5-PHENYL-2,4-PENTADIEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-9H-purin-6-amine](/img/structure/B498840.png)
![8-(benzylsulfanyl)-9-[2-(4-isopropoxyphenoxy)ethyl]-9H-purin-6-ylamine](/img/structure/B498844.png)
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B498845.png)
![N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-N-phenylamine](/img/structure/B498846.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B498848.png)
![3-[(2-Phenoxyethyl)sulfanyl]-5-phenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B498850.png)
![3-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-3-ium-2-sulfonate](/img/structure/B498851.png)
![3-(ethylthio)-9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498853.png)
![3-[(4-bromobenzyl)thio]-9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498856.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B498857.png)
![3-(benzylthio)-9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498858.png)
![3-[(4-bromobenzyl)sulfanyl]-9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498859.png)
![9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B498861.png)
